Capsanthin - 465-42-9

Capsanthin

Catalog Number: EVT-262703
CAS Number: 465-42-9
Molecular Formula: C40H56O3
Molecular Weight: 584.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capsanthin, a brightly colored, orange-red pigment, is classified as a xanthophyll, a type of oxygen-containing carotenoid. [] It is primarily found in the fruits of red pepper ( Capsicum annuum ), commonly known as paprika, and contributes to their distinctive red color. [, ] Capsanthin is synthesized during the carotenogenesis process in plants and is often found esterified with short-chain saturated fatty acids, which enhances its liposolubility. [, ] While it lacks provitamin A activity, capsanthin is recognized for its potent antioxidant properties and potential health benefits. [, ]

Plant-based Extraction:

Traditionally, capsanthin is extracted from natural sources, primarily red pepper ( Capsicum annuum ). [, , , , , , ] Various extraction methods have been employed, including:

  • Soxhlet Extraction: This traditional method uses organic solvents like acetone, chloroform, or n-hexane to extract capsanthin from dried red pepper powder. [, , , ] Temperature and extraction time are crucial parameters for optimal yield and color value. [, ]

  • Accelerated Solvent Extraction (ASE): This technique utilizes high pressure and temperature to improve extraction efficiency and reduce solvent consumption compared to traditional methods. []

  • Supercritical Fluid Extraction (SFE): This method employs supercritical carbon dioxide as a solvent for extraction, offering a greener alternative to organic solvents. []

Synthesis Analysis

Recent research has explored the biosynthesis of capsanthin in microorganisms like Escherichia coli through metabolic engineering. [, ] This approach involves:

  • Introduction of Carotenogenic Genes: Genes encoding enzymes involved in the capsanthin biosynthetic pathway are introduced into E. coli . [, ]

  • Optimization of Gene Expression: The expression levels of these genes are carefully regulated to maximize capsanthin production and minimize byproducts. [, ]

  • Protein Scaffolding: Enhancing interactions between key enzymes like capsanthin/capsorubin synthase (CCS) and zeaxanthin epoxidase (ZEP) using strategies like S·tag and S-protein binding can improve capsanthin yield. []

Transient Expression in Plants:

Another innovative approach involves transiently expressing genes for capsanthin biosynthesis in plants like Nicotiana benthamiana using viral vectors. [] This method allows for rapid and high-efficiency production of capsanthin in plant tissues. []

Molecular Structure Analysis
  • Polyene Chain: A long chain of 11 conjugated double bonds contributing to its vibrant color and antioxidant properties. [, ]

  • Cyclopentane Ring: A five-membered ring structure within the molecule. [, ]

  • Conjugated Keto Group: A carbonyl group (C=O) conjugated with the polyene chain, differentiating it from other carotenoids and enhancing its stability and antioxidant activity. [, , ]

  • Hydroxyl Groups: Presence of hydroxyl (-OH) groups, allowing for esterification with fatty acids, predominantly at the 3' position. [, ]

Esterification:

Capsanthin readily undergoes esterification with fatty acids, primarily at the hydroxyl group on its cyclohexene ring, forming monoesters and diesters. [, , ] The most abundant monoesterified form is 3'-O-myristoylcapsanthin. []

Oxidation:

Like other carotenoids, capsanthin is susceptible to degradation by reactive oxygen species (ROS) such as superoxide anion radicals (•O2-), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH). [, ] These reactions can lead to the breakdown of capsanthin's conjugated system, resulting in color loss and reduced antioxidant activity. []

Reaction with Peroxynitrite:

Capsanthin reacts with peroxynitrite, a reactive nitrogen species, forming nitrocapsanthin derivatives. [] This reaction suggests a potential role of capsanthin in scavenging peroxynitrite and mitigating its harmful effects. []

Antioxidant Activity:

The primary mechanism of action attributed to capsanthin is its potent antioxidant activity. [, , ] Its conjugated double bond system and the presence of the conjugated keto group enable it to effectively scavenge free radicals and quench singlet oxygen, thus protecting cells from oxidative damage. [, ]

Modulation of Gene Expression:

Emerging research suggests that capsanthin can influence gene expression, particularly in pathways related to lipid metabolism and inflammation. [, ] For example, capsanthin has been shown to upregulate the expression of genes involved in high-density lipoprotein (HDL) cholesterol metabolism, such as apolipoprotein A5 (apoA5) and lecithin cholesterol acyltransferase (LCAT), potentially contributing to its HDL-cholesterol-raising effects. []

Adrenergic Receptor Agonism:

Some studies indicate that capsanthin may act as an agonist of adrenergic receptors, particularly the β2-adrenergic receptor. [] This interaction could contribute to its observed effects on lipolysis, energy expenditure, and weight management. []

Physical and Chemical Properties Analysis
  • Appearance: Crystalline, red-orange pigment [, ]

  • Solubility: Highly lipophilic, poorly soluble in water [, , , ]

  • Stability: Susceptible to degradation by heat, light, oxygen, and moisture [, , , ]

  • Melting Point: 176-179 °C []

  • UV-Vis Absorption: Maximum absorbance at around 470-480 nm [, , ]

Food Industry:

  • Natural Colorant: Capsanthin is widely used as a natural red colorant in various food products, including processed meat, dairy products, sauces, and confectionery. [, , ]

  • Antioxidant Additive: Its potent antioxidant properties make it a promising natural preservative in food products, extending shelf life and preventing lipid oxidation. [, ]

Health and Nutrition:

  • Antioxidant Support: Capsanthin's strong antioxidant activity suggests potential benefits in protecting against oxidative stress-related diseases. [, ]

  • Cardiovascular Health: Studies have linked capsanthin consumption to improved HDL cholesterol levels, a protective factor against cardiovascular disease. [, ]

  • Anti-Inflammatory Effects: Research indicates that capsanthin possesses anti-inflammatory properties, suggesting potential benefits in managing inflammatory conditions. [, , , , , ]

  • Anti-Obesity Potential: Some studies highlight the potential of capsanthin in promoting weight management by inhibiting adipogenesis (fat cell formation) and stimulating lipolysis (fat breakdown). [, ]

Applications
  • Cosmetics: Capsanthin's vibrant color and potential antioxidant and skin-protective properties make it a promising ingredient in cosmetic formulations. []

  • Dye Industry: Its intense red color and natural origin make capsanthin a potential sustainable alternative to synthetic dyes in certain applications. []

Future Directions
  • Enhancing Bioavailability: Developing novel delivery systems like nanoemulsions [] and microencapsulation [] to overcome capsanthin's low water solubility and improve its bioavailability for enhanced efficacy.

Capsorubin

  • Compound Description: Capsorubin is a red carotenoid pigment found in red peppers (Capsicum annuum) alongside capsanthin. [, , , ] It shares a similar structure and biosynthetic pathway with capsanthin. [, , ]

Violaxanthin

  • Compound Description: Violaxanthin is a yellow xanthophyll pigment that serves as a direct precursor to capsorubin in the carotenoid biosynthetic pathway. [, ] It is present in various plants, including peppers.
  • Relevance: Violaxanthin is converted to capsorubin by the enzyme capsanthin/capsorubin synthase (CCS), which also catalyzes the conversion of antheraxanthin to capsanthin. [, ] This makes violaxanthin a crucial compound in understanding the biosynthesis and regulation of capsanthin levels in plants.

Antheraxanthin

  • Compound Description: Antheraxanthin is a yellow xanthophyll pigment and a direct precursor to capsanthin in the carotenoid biosynthetic pathway. [, ] It is found in various plants, including peppers.
  • Relevance: Antheraxanthin is converted to capsanthin by the enzyme capsanthin/capsorubin synthase (CCS). [, ] Understanding the regulation of antheraxanthin levels is essential for manipulating capsanthin production in plants.

Zeaxanthin

  • Compound Description: Zeaxanthin is a yellow xanthophyll pigment present in various plants, including peppers. [, , ] It is an important dietary carotenoid with antioxidant properties.
  • Relevance: Zeaxanthin is an intermediate in the carotenoid biosynthetic pathway upstream of capsanthin. [] It is converted to violaxanthin and antheraxanthin, which are then used to produce capsanthin and capsorubin.

β-Carotene

  • Compound Description: β-Carotene is an orange pigment and a well-known precursor to vitamin A. [, , ] It is present in various fruits and vegetables, including peppers.
  • Relevance: β-Carotene is a key intermediate in the carotenoid biosynthetic pathway and is located upstream of capsanthin. [, ] It undergoes enzymatic conversions to form downstream xanthophylls, including zeaxanthin, which eventually leads to capsanthin production.

Lycopene

  • Compound Description: Lycopene is a red carotenoid pigment found in tomatoes and other red fruits. [] It is a potent antioxidant and has been linked to various health benefits.
  • Relevance: While structurally similar to capsanthin, lycopene differs in its absorption and metabolism in the human body. [] Studies have shown that capsanthin is absorbed and cleared from the bloodstream much faster than lycopene, despite being transported in larger amounts by plasma lipoproteins. [] This difference highlights the unique metabolic handling of various carotenoids.

Cucurbitaxanthin A

  • Compound Description: Cucurbitaxanthin A is another xanthophyll carotenoid specifically found in paprika. [] It shares a similar biosynthetic pathway with capsanthin. []
  • Relevance: Cucurbitaxanthin A is a minor carotenoid component compared to capsanthin and capsorubin, but its presence in paprika highlights the diversity of carotenoids produced through this specific branch of the pathway. [] Like capsanthin, cucurbitaxanthin A is synthesized by the enzyme capsanthin/capsorubin synthase (CCS). []

Capsanthin 3,6-epoxide

  • Compound Description: Capsanthin 3,6-epoxide is a carotenoid derived from capsanthin through epoxidation. []
  • Relevance: This compound is less prevalent than capsanthin but is found in paprika and further highlights the complexity of the carotenoid pathway and the potential for enzymatic modifications to generate various derivatives with potentially distinct biological activities. []

Myristoylcapsanthin

  • Compound Description: Myristoylcapsanthin is a fatty acid ester of capsanthin, specifically esterified with myristic acid. [] This esterification can enhance the lipophilicity and stability of capsanthin.
  • Relevance: Myristoylcapsanthin is a naturally occurring form of capsanthin found in paprika, suggesting that esterification might be a strategy employed by plants to modify the solubility, stability, and possibly bioavailability of capsanthin. []

Lauroylmyristoylcapsanthin

  • Compound Description: Lauroylmyristoylcapsanthin is another fatty acid ester of capsanthin. [] It is esterified with both lauric acid and myristic acid.
  • Relevance: The presence of lauroylmyristoylcapsanthin in paprika further supports the idea that plants utilize fatty acid esterification to modify capsanthin's properties. [] This esterified form may exhibit altered solubility, stability, and potentially different biological activities compared to non-esterified capsanthin.

Myristoylpalmitoylcapsanthin

  • Compound Description: Myristoylpalmitoylcapsanthin is a capsanthin esterified with myristic acid and palmitic acid. []
  • Relevance: This is yet another example of a naturally occurring esterified form of capsanthin found in paprika, signifying the diversity of these esters and their potential roles in modulating capsanthin's properties and biological activities. []

Properties

CAS Number

465-42-9

Product Name

Capsanthin

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1

InChI Key

VYIRVAXUEZSDNC-RDJLEWNRSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C

Solubility

In water, 3.41X10-10 mg/L at 25 °C (estimated)
Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide.

Synonyms

all-trans-Capsanthin, all trans Capsanthin, Capsanthin, capsorubin, Paprika extract

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/C)/C

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